molecular formula C17H20FNO4 B5628301 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid

3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid

Cat. No. B5628301
M. Wt: 321.34 g/mol
InChI Key: WBSYCNOWTUWBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid, also known as AFMP, is a synthetic compound that has been the subject of much scientific research in recent years. This compound has shown promise in a variety of different applications, including as a potential treatment for a range of medical conditions. In

Mechanism of Action

The exact mechanism of action of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, studies have suggested that this compound may also have antioxidant and anti-cancer effects. Additionally, this compound has been shown to improve cognitive function in animal models, making it a potential treatment for cognitive disorders such as dementia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid for lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are many potential future directions for research on 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, clinical trials will be needed to determine the safety and efficacy of this compound in humans, and to identify potential applications for this compound in the treatment of various medical conditions.

Synthesis Methods

The synthesis of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 5-fluoro-2-methoxybenzoic acid with allyl bromide to form 5-fluoro-2-methoxybenzyl allyl ether. This intermediate is then reacted with piperidine and carbon dioxide to form the final product, this compound.

Scientific Research Applications

3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been the subject of much scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(5-fluoro-2-methoxybenzoyl)-3-prop-2-enylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-3-7-17(16(21)22)8-4-9-19(11-17)15(20)13-10-12(18)5-6-14(13)23-2/h3,5-6,10H,1,4,7-9,11H2,2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSYCNOWTUWBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)N2CCCC(C2)(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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